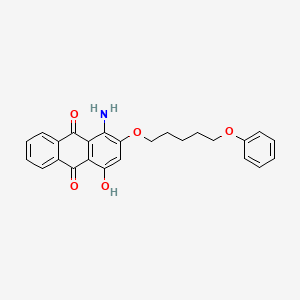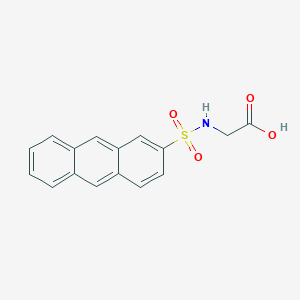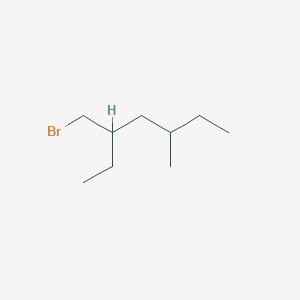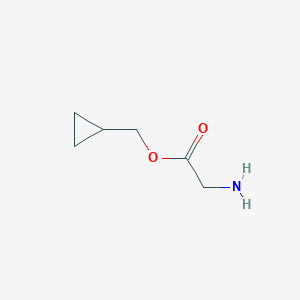
Cyclopropylmethyl 2-aminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl 2-aminoacetate is an organic compound with the molecular formula C6H11NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropylmethyl 2-aminoacetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with glycine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.
Another method involves the use of cyclopropylmethylamine, which is reacted with ethyl chloroacetate in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions, and the product is purified through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl 2-aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can yield cyclopropylmethyl 2-aminoethanol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of derivatives like cyclopropylmethyl 2-chloroacetate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Thionyl chloride, pyridine, and room temperature.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Cyclopropylmethyl 2-aminoethanol.
Substitution: Cyclopropylmethyl 2-chloroacetate.
Scientific Research Applications
Cyclopropylmethyl 2-aminoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of cyclopropylmethyl 2-aminoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. Additionally, its structural features allow it to interact with receptors and other proteins, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Cyclopropylmethyl 2-aminoacetate can be compared with other similar compounds, such as:
Cyclopropylmethyl glycine: Similar structure but lacks the ester functional group.
Cyclopropylmethyl alanine: Contains an additional methyl group on the amino acid backbone.
Cyclopropylmethyl serine: Contains a hydroxyl group on the amino acid backbone.
Uniqueness
This compound is unique due to its combination of the cyclopropylmethyl group and the ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
cyclopropylmethyl 2-aminoacetate |
InChI |
InChI=1S/C6H11NO2/c7-3-6(8)9-4-5-1-2-5/h5H,1-4,7H2 |
InChI Key |
QTTDUZTXHKBOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


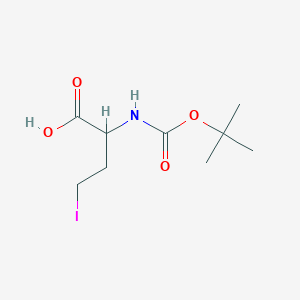
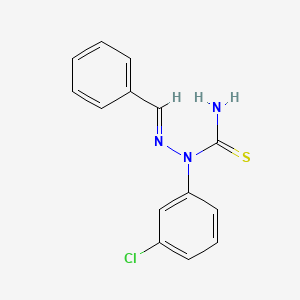
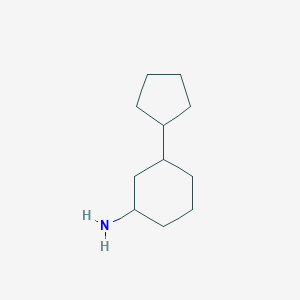
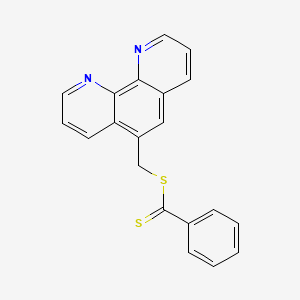

![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)


![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)
